Heme Oxygenase-1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

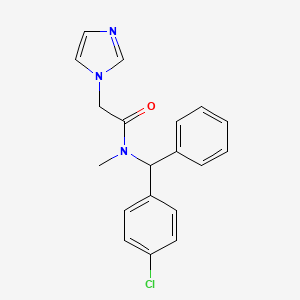

Molecular Formula |

C19H18ClN3O |

|---|---|

Molecular Weight |

339.8 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)-phenylmethyl]-2-imidazol-1-yl-N-methylacetamide |

InChI |

InChI=1S/C19H18ClN3O/c1-22(18(24)13-23-12-11-21-14-23)19(15-5-3-2-4-6-15)16-7-9-17(20)10-8-16/h2-12,14,19H,13H2,1H3 |

InChI Key |

ABNHYFNEPLHVLN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl)C(=O)CN3C=CN=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Heme Oxygenase-1-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Heme Oxygenase-1-IN-2, a novel and potent inhibitor of Heme Oxygenase-1 (HO-1). The information presented is collated from primary scientific literature and is intended to serve as a detailed resource for researchers in the fields of medicinal chemistry, oncology, and drug development.

Introduction to Heme Oxygenase-1 as a Therapeutic Target

Heme Oxygenase-1 (HO-1) is a critical enzyme that catalyzes the rate-limiting step in the degradation of heme, producing biliverdin, free iron, and carbon monoxide.[1][2] While HO-1 plays a crucial cytoprotective role in normal cells, its overexpression in various cancer cells has been linked to tumor progression, chemoresistance, and a poor prognosis.[2] This has established HO-1 as a promising therapeutic target for the development of novel anticancer agents. The inhibition of HO-1 is a strategy being explored to sensitize cancer cells to conventional therapies and inhibit tumor growth.[2]

Discovery of this compound

This compound is a novel acetamide-based inhibitor of HO-1, identified and characterized in a 2021 study published in the Journal of Medicinal Chemistry by Fallica et al.[1] The discovery was part of a broader effort to design and synthesize a series of novel HO-1 inhibitors with potent antiproliferative activity. The researchers focused on modifying the central spacer and hydrophobic moiety of a known pharmacophore, incorporating an amide linker and an imidazole group.[2]

Among the synthesized compounds, compound 7n (referred to here as this compound for clarity, based on its commercial availability and potent activity) emerged as a highly potent and selective inhibitor of HO-1.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds as reported by Fallica et al. (2021).[1]

Table 1: In Vitro Heme Oxygenase Inhibition

| Compound | HO-1 IC₅₀ (µM) | HO-2 IC₅₀ (µM) | Selectivity (HO-2/HO-1) |

| This compound (7n) | 0.95 | 45.89 | ~48 |

| Compound 7i | 0.9 | - | - |

| Compound 7l | 1.2 | - | - |

| Compound 7m | - | - | - |

| Compound 7o | 1.20 | 11.19 | ~9 |

| Compound 7p | 8.0 | 24.71 | ~3 |

Data extracted from Fallica AN, et al. J Med Chem. 2021.[1]

Table 2: In Vitro Antiproliferative Activity (GI₅₀, µM)

| Compound | DU145 (Prostate) | A549 (Lung) | U87MG (Glioblastoma) | A172 (Glioblastoma) |

| This compound (7n) | >50 | >50 | 19.8 | 25.5 |

| Compound 7i | >50 | >50 | 15.7 | 20.1 |

| Compound 7l | >50 | >50 | 10.5 | 18.9 |

| Compound 7p | >50 | >50 | 25.1 | 30.2 |

Data extracted from Fallica AN, et al. J Med Chem. 2021.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Chemical Synthesis

The synthesis of this compound (compound 7n) and its analogs follows a general synthetic scheme.[3]

Workflow for the Synthesis of this compound (Compound 7n):

General Procedure for the Synthesis of α-Bromo-Acetamide Intermediates (e.g., 6n): To a solution of the appropriate substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane, bromoacetyl bromide (1.1 equivalents) is added dropwise at 0 °C.[3] The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified to yield the α-bromo-acetamide intermediate.[3]

General Procedure for the Synthesis of Final Compounds (e.g., 7n): A mixture of the α-bromo-acetamide intermediate (1 equivalent), imidazole (1.5 equivalents), and potassium carbonate (2 equivalents) in acetonitrile is stirred at room temperature for 2 hours.[3] The solvent is evaporated, and the resulting residue is purified by column chromatography to afford the final product.[3]

Heme Oxygenase Activity Assay

The inhibitory activity of the compounds on HO-1 and HO-2 was determined using microsomal fractions from rat spleen (for HO-1) and rat brain (for HO-2).[1]

Experimental Workflow for HO Inhibition Assay:

The reaction mixture, containing the microsomal preparation, rat liver cytosol (as a source of biliverdin reductase), NADPH, and the test compound, is pre-incubated at 37°C. The reaction is initiated by the addition of hemin. After a 15-minute incubation at 37°C, the amount of bilirubin formed is determined by measuring the difference in absorbance between 468 nm and 530 nm. The IC₅₀ values are then calculated from the concentration-response curves.[1]

Cell Viability Assay

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on various cancer cell lines.

Protocol for MTT Assay:

-

Cancer cells (DU145, A549, U87MG, and A172) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for 72 hours.

-

After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.

-

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The concentration that causes 50% growth inhibition (GI₅₀) is calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HO-1. By blocking the degradation of heme, the inhibitor is proposed to disrupt the pro-survival functions of HO-1 in cancer cells.

Proposed Signaling Consequence of HO-1 Inhibition:

The study by Fallica et al. further investigated the effects of a related potent inhibitor (compound 7l) on cancer cell biology. They found that inhibition of HO-1 led to a reduction in cell invasion and a decrease in the extracellular release of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor.[2] This suggests that the antitumor effects of these inhibitors may extend beyond direct cytotoxicity to include the modulation of the tumor microenvironment.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors targeting HO-1. Its high potency and selectivity, coupled with demonstrated antiproliferative activity against glioblastoma cell lines, underscore its potential as a lead compound for the development of novel cancer therapeutics. The detailed synthetic protocols and bioassay methodologies provided in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of HO-1 inhibition. Future studies will likely focus on optimizing the pharmacokinetic properties of this compound series and evaluating their efficacy in in vivo cancer models.

References

Heme Oxygenase-1-IN-2 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Heme Oxygenase-1-IN-2, a novel and potent inhibitor of the heme oxygenase-1 (HO-1) enzyme. The document details its fundamental chemical properties, biological activity, and the methodologies used to characterize its function.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 2839158-50-6 | [1][2] |

| Molecular Formula | C19H18ClN3O | [3] |

| Molecular Weight | 339.82 g/mol | [3] |

| IC50 (HO-1) | 0.95 μM | [3] |

Biological Context: The Role of Heme Oxygenase-1

Heme oxygenase (HO) is a critical enzyme in heme catabolism, responsible for the degradation of heme into biliverdin, ferrous iron, and carbon monoxide.[4][5] There are two primary isoforms of this enzyme: HO-1 and HO-2.

-

Heme Oxygenase-1 (HO-1): Also known as HSP32, HO-1 is an inducible isoform that is upregulated in response to various cellular stressors, including its substrate, heme.[4][5] It plays a significant role in the cellular stress response and has cytoprotective effects. HO-1 is a 32kDa enzyme encoded by the HMOX1 gene.[4][6]

-

Heme Oxygenase-2 (HO-2): This isoform is constitutively expressed and is involved in maintaining normal physiological functions.[4]

Given its role in cellular stress and disease, the development of specific inhibitors for HO-1 is of significant interest in therapeutic research.

This compound: A Potent Inhibitor

This compound has been identified as a novel and potent inhibitor of HO-1, demonstrating significant in vitro antiproliferative activity.[3] Its ability to selectively inhibit HO-1 makes it a valuable tool for studying the physiological and pathological roles of this enzyme and for exploring its therapeutic potential in various disease models.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. The following outlines a general protocol for assessing the inhibitory activity of compounds like this compound against HO-1.

In Vitro HO-1 Inhibition Assay:

-

Preparation of Microsomes: Liver microsomes, a rich source of HO-1, are prepared from animal models (e.g., rats) treated with an HO-1 inducer. The tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.

-

Reaction Mixture: The assay is typically conducted in a reaction mixture containing:

-

Liver microsomes (as the source of HO-1)

-

Hemin (the substrate)

-

NADPH (a cofactor)

-

The inhibitor (this compound) at varying concentrations

-

Buffer solution to maintain pH

-

-

Incubation: The reaction mixture is incubated at 37°C for a specified period.

-

Measurement of Bilirubin: The enzymatic activity of HO-1 is determined by measuring the formation of bilirubin, a downstream product of the reaction. This is typically done spectrophotometrically by measuring the change in absorbance at specific wavelengths.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the HO-1 activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the catalytic pathway of Heme Oxygenase-1 and a generalized workflow for evaluating HO-1 inhibitors.

Caption: Catalytic degradation of heme by Heme Oxygenase-1.

Caption: Experimental workflow for evaluating HO-1 inhibitors.

References

An In-Depth Technical Guide to Heme Oxygenase-1-IN-2: Solubility, Stability, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme Oxygenase-1 (HO-1), an inducible stress-responsive enzyme, plays a critical role in cellular homeostasis by catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide.[1] In various pathological conditions, including cancer, the upregulation of HO-1 has been associated with cytoprotection, anti-inflammatory responses, and the promotion of tumor progression and chemoresistance. This has positioned HO-1 as a significant therapeutic target in oncology and other diseases. Heme Oxygenase-1-IN-2 is a novel, potent, and selective inhibitor of HO-1, demonstrating significant antiproliferative activity in vitro. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols for its use in research settings.

Core Compound Data: this compound

| Parameter | Value | Reference |

| IUPAC Name | Not publicly available | |

| CAS Number | 2839158-50-6 | [2] |

| Molecular Formula | C₁₉H₁₈ClN₃O | [2] |

| Molecular Weight | 339.82 g/mol | [2] |

| IC₅₀ (HO-1) | 0.95 µM | [2] |

Solubility Data

Currently, specific quantitative solubility data for this compound in various solvents is not extensively published. However, based on its intended use in biological assays and information from commercial suppliers, the following qualitative information and handling recommendations are available.

| Solvent | Solubility and Handling Notes |

| DMSO (Dimethyl Sulfoxide) | This compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. To avoid cellular toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%. |

| Aqueous Buffers (e.g., PBS) | Direct solubility in aqueous buffers is expected to be low. It is standard practice to dilute the DMSO stock solution into the aqueous buffer or cell culture medium to the final desired concentration immediately before use. |

General Recommendations for Solution Preparation:

-

For in vitro experiments, prepare a fresh stock solution in high-quality, anhydrous DMSO.

-

To avoid precipitation, it is advisable to perform serial dilutions from the DMSO stock into the final aqueous medium.

-

Vortexing or gentle warming may aid in the dissolution of the compound in DMSO.

Stability Data

Detailed, long-term stability studies for this compound have not been publicly released. The following storage recommendations are based on information from commercial suppliers and general best practices for handling small molecule inhibitors.

| Condition | Storage Recommendation |

| Solid Form (Powder) | Store at -20°C for long-term storage. |

| In Solvent (DMSO Stock Solution) | Aliquot and store at -80°C to minimize freeze-thaw cycles. |

Note: It is crucial to refer to the Certificate of Analysis provided by the supplier for the most accurate and lot-specific storage and stability information.

Experimental Protocols

Heme Oxygenase-1 Inhibition Assay

This protocol is a generalized method for determining the in vitro inhibitory activity of this compound against HO-1. The assay measures the production of bilirubin, a product of the HO-1 enzymatic reaction.

Materials:

-

Recombinant human Heme Oxygenase-1 (HO-1)

-

Hemin (substrate)

-

NADPH

-

Biliverdin Reductase

-

Potassium Phosphate Buffer (pH 7.4)

-

This compound

-

DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of the inhibitor by diluting the stock solution in potassium phosphate buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

-

Prepare a reaction mixture containing recombinant human HO-1, biliverdin reductase, and NADPH in potassium phosphate buffer.

-

Prepare a hemin stock solution.

-

-

Assay Protocol:

-

Add the desired concentrations of this compound or vehicle control (DMSO in buffer) to the wells of a 96-well plate.

-

Add the reaction mixture containing HO-1, biliverdin reductase, and NADPH to each well.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding hemin to each well.

-

Immediately measure the absorbance at 468 nm (the peak absorbance for bilirubin) at regular intervals for a set period (e.g., 30-60 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of bilirubin formation from the linear portion of the absorbance versus time curve.

-

Plot the percentage of HO-1 inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Antiproliferative Assay (MTT Assay)

This protocol outlines a common method to assess the antiproliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., prostate, lung, or glioblastoma)

-

Complete cell culture medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO).

-

Remove the old medium from the cell plates and add the medium containing the different concentrations of the inhibitor.

-

Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

After the incubation with MTT, carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.

-

Signaling Pathways and Experimental Workflows

Heme Oxygenase-1 Signaling Pathway

Heme Oxygenase-1 is a key enzyme in the cellular stress response. Its expression is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to stressors like oxidative stress or electrophiles, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of the HMOX1 gene, and initiates its transcription. The products of HO-1 activity, particularly carbon monoxide and biliverdin/bilirubin, have their own signaling roles, contributing to the anti-inflammatory and cytoprotective effects.

Caption: Heme Oxygenase-1 Signaling Pathway and Inhibition.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical workflow for the initial characterization of this compound.

Caption: Workflow for this compound Evaluation.

References

The Inducible Heme Oxygenase-1 (HO-1) Isoform: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Heme Oxygenase-1 (HO-1), the inducible isoform of the heme oxygenase enzyme system, stands as a critical component of the cellular stress response. Initially identified for its role in heme catabolism, its functions are now understood to extend deep into the regulation of inflammation, oxidative stress, iron metabolism, and cellular homeostasis.[1][2] This guide provides an in-depth exploration of HO-1's molecular regulation, its multifaceted roles in health and disease, and its emerging potential as a therapeutic target.

The Fundamental Role of HO-1: Heme Catabolism

HO-1, also known as heat shock protein 32 (Hsp32), is a 32-kDa microsomal enzyme that catalyzes the rate-limiting step in the degradation of heme.[3][4][5] This enzymatic reaction is an oxidative process that cleaves the α-methene bridge of the heme molecule to yield three biologically active products: carbon monoxide (CO), biliverdin, and ferrous iron (Fe²⁺).[2][6][7] Biliverdin is subsequently reduced to the potent antioxidant bilirubin by the cytosolic enzyme biliverdin reductase (BVR).[8][9]

The byproducts of this reaction are not merely metabolic waste; they are key effectors of the cytoprotective functions attributed to HO-1.[10]

-

Carbon Monoxide (CO): A gaseous signaling molecule (gasotransmitter) with vasodilatory, anti-inflammatory, anti-apoptotic, and anti-proliferative properties.[9][10][11]

-

Biliverdin and Bilirubin: Possess powerful antioxidant capabilities, scavenging reactive oxygen species (ROS) and mitigating oxidative damage.[10][12]

-

Ferrous Iron (Fe²⁺): While potentially pro-oxidant via the Fenton reaction, the iron released by HO-1 activity stimulates the synthesis of the iron-storage protein ferritin, which sequesters the iron, thus preventing toxicity and contributing to long-term cytoprotection.[4][9][13]

Molecular Regulation of HO-1 Expression

While constitutively expressed at low levels in most tissues, HO-1 is highly inducible by a vast array of stimuli, including its substrate heme, oxidative stress, inflammatory cytokines, hypoxia, heavy metals, and xenobiotics.[1][5][8][14] This induction is primarily regulated at the transcriptional level.

The cornerstone of HO-1 induction is the Keap1-Nrf2 pathway, a major regulator of cellular defense against oxidative stress.[15][16]

-

Under Basal Conditions: The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[17][18] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[18]

-

Under Stress Conditions: Oxidative or electrophilic stressors modify reactive cysteine residues on Keap1. This conformational change disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 degradation.[17][19] The stabilized Nrf2 then translocates to the nucleus.

-

Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) or Stress Response Element (StRE) located in the promoter region of its target genes, including the gene for HO-1 (HMOX1).[4][15][19]

While Nrf2 is the principal activator, other transcription factors and signaling cascades contribute to the complex regulation of HMOX1.

-

Transcription Factors: Activator protein-1 (AP-1), hypoxia-inducible factor-1 (HIF-1), and NF-κB have binding sites in the HO-1 promoter and are implicated in its induction by various stimuli.[8][20] A negative regulator, BTB and CNC homology 1 (BACH1), competes with Nrf2 for ARE binding, repressing HO-1 expression. Heme can induce HO-1 by promoting the inactivation and nuclear export of BACH1.[8][21]

-

Upstream Kinases: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, are frequently involved in transducing extracellular signals to the nucleus to activate the transcription factors that drive HO-1 expression.[6][14][22]

Physiological and Pathophysiological Roles

The induction of HO-1 is a central adaptive response that influences a wide spectrum of physiological and disease processes.

HO-1 and its products exert potent anti-inflammatory effects.[23] CO and bilirubin can suppress the production of pro-inflammatory cytokines like IL-1β and IL-6 while upregulating the anti-inflammatory cytokine IL-10.[24] In macrophages, HO-1 induction inhibits polarization towards the pro-inflammatory M1 phenotype.[24] It also plays a role in immune tolerance by promoting the generation of regulatory T cells (Tregs) and maintaining dendritic cells in a tolerogenic state.[6][25]

HO-1 is vital for systemic iron homeostasis. It is highly expressed in specialized macrophages of the spleen, liver, and bone marrow, where it is responsible for recycling iron from senescent red blood cells—the body's largest source of iron.[3][13] Genetic deficiency of HO-1 in humans and mice results in iron accumulation in tissues, anemia, and chronic inflammation, highlighting its essential role in iron metabolism.[7][9][26]

The role of HO-1 in oncology is complex and context-dependent, often described as a "double-edged sword".[20][27]

-

Tumor Suppression (Early Phase): In normal cells, HO-1 acts as a guardian against carcinogenesis. By reducing intracellular ROS and preventing oxidative DNA damage, it helps maintain genomic stability.[27]

-

Tumor Promotion (Late Phase): In established tumors, HO-1 expression is often upregulated and correlates with tumor growth, metastasis, and resistance to therapy.[20] HO-1 protects cancer cells from the oxidative stress induced by chemotherapy and radiation, reduces apoptosis, and promotes pro-survival autophagy.[27][28] In the tumor microenvironment, HO-1 expression in macrophages can suppress anti-tumor T-cell responses, further aiding tumor progression.[25][29][30] Intriguingly, HO-1 can also translocate to the nucleus in cancer cells, promoting proliferation through mechanisms independent of its enzymatic activity.[27][31]

The cytoprotective functions of HO-1 are beneficial in a range of pathologies:

-

Cardiovascular Disease: Protects against atherosclerosis by reducing lipid oxidation, vascular inflammation, and foam cell formation.[32]

-

Metabolic Diseases: Ameliorates complications associated with diabetes and obesity by reducing oxidative and inflammatory stress.[33]

-

Organ Transplantation: Upregulation of HO-1 inhibits ischemia-reperfusion injury and promotes graft survival.[6]

-

Neurodegenerative Diseases: While its role can be complex due to iron release, HO-1 induction is often neuroprotective against oxidative stress.[34]

HO-1 as a Therapeutic Target

The diverse roles of HO-1 make it an attractive target for drug development. The therapeutic strategy, however, depends entirely on the pathology.

-

HO-1 Induction: For inflammatory, autoimmune, and metabolic diseases, or conditions involving ischemia-reperfusion injury, inducing HO-1 expression is a promising therapeutic approach.[5][23][33]

-

HO-1 Inhibition: In the context of advanced cancers, inhibiting HO-1 activity is being explored to overcome chemoresistance and enhance anti-tumor immunity.[28][29][35]

| Compound Class | Examples | Mechanism of Action | Primary Therapeutic Application (Research) |

| HO-1 Inducers | |||

| Heme Analogues | Hemin, Cobalt Protoporphyrin (CoPP) | Substrate induction; modulation of Bach1 repressor.[21][36] | Experimental induction of HO-1. |

| Phytochemicals | Curcumin, Resveratrol, Sulforaphane | Nrf2 activation via MAPK and other pathways.[22] | Anti-inflammatory, antioxidant therapies. |

| Statins | Atorvastatin, Simvastatin | Post-transcriptional and transcriptional mechanisms. | Cardiovascular protection. |

| Small Molecules | Broxaldine, SRI-37618, SRI-40109 | Nrf2-dependent induction.[5] | Development for acute kidney injury and other pathologies. |

| HO-1 Inhibitors | |||

| Metalloporphyrins | Zinc Protoporphyrin (ZnPP), Tin Protoporphyrin (SnPP) | Competitive inhibitors; bind to the active site. Non-selective.[28][35] | Broad experimental inhibition. |

| Azole-based | OB-24, KCL-HO-1i | Selective, non-porphyrin competitive inhibitors.[29][36] | Cancer therapy (reversing chemoresistance). |

| Parameter | Effect of HO-1 Upregulation | Mediator(s) |

| Pro-inflammatory Cytokines | ||

| Interleukin-6 (IL-6) | Decrease[24][25] | CO, Bilirubin |

| Interleukin-1β (IL-1β) | Decrease[24] | CO, Bilirubin |

| Tumor Necrosis Factor-α (TNF-α) | Decrease[25] | CO |

| Anti-inflammatory Cytokines | ||

| Interleukin-10 (IL-10) | Increase[24][25] | CO |

| Macrophage Polarization | Inhibition of M1 (pro-inflammatory) phenotype.[24] | CO, Bilirubin, Iron Sequestration |

| T-Cell Function | Suppression of CD4⁺ and CD8⁺ T-cell proliferation and effector functions.[25] | CO, Bilirubin |

Experimental Protocols

Studying HO-1 requires robust methods to measure its expression and enzymatic activity.

This protocol details a common method for measuring HO-1 activity in microsomal preparations by spectrophotometrically quantifying the formation of bilirubin.[37][38] The assay relies on a coupled enzymatic reaction where biliverdin produced by HO-1 is immediately converted to bilirubin by an excess of biliverdin reductase.

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Microsomal Preparation (or purified HO-1)

-

Purified Recombinant Biliverdin Reductase (BVR)

-

NADPH (10 mM stock)

-

Hemin (2 mM stock in 0.1 M NaOH)

-

Chloroform

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 200 µL final reaction volume, add:

-

100-200 µg of microsomal protein.

-

1-2 µg of purified BVR.

-

Phosphate buffer to a volume of 180 µL.

-

-

Pre-incubation: Equilibrate the reaction mixture at 37°C for 2 minutes.

-

Initiation: Start the reaction by adding 20 µL of 10 mM NADPH (final concentration: 1 mM). Immediately follow with the addition of 20 µL of 2 mM hemin (final concentration: 200 µM). Vortex gently.

-

Incubation: Incubate the reaction at 37°C in a shaking water bath for 30-60 minutes in the dark (bilirubin is light-sensitive).

-

Termination: Stop the reaction by placing the tubes on ice and immediately adding 200 µL of chloroform.

-

Extraction: Vortex vigorously for 1 minute to extract the bilirubin into the chloroform phase. Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Measurement: Carefully transfer the lower chloroform layer to a quartz microcuvette. Measure the absorbance difference between 464 nm and 530 nm (to correct for interfering absorption from heme).

-

Calculation: Calculate the amount of bilirubin formed using the extinction coefficient of 40 mM⁻¹cm⁻¹.[37] Activity is typically expressed as pmol or nmol of bilirubin formed per mg of protein per hour.

This protocol provides a standard workflow for detecting HO-1 protein levels in cell or tissue lysates.

Reagents:

-

RIPA Lysis Buffer with Protease Inhibitors

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-

Primary Antibody: Anti-HO-1/HMOX1 antibody (rabbit or mouse monoclonal)

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Loading Control Antibody: Anti-β-actin or Anti-GAPDH

-

Enhanced Chemiluminescence (ECL) Substrate

Procedure:

-

Lysate Preparation: Lyse cells or homogenized tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 1 µg/µL) with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-HO-1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane. Capture the chemiluminescent signal using a digital imager or X-ray film. HO-1 will appear as a band at ~32 kDa.

-

Analysis: Quantify band intensity using densitometry software. Normalize the HO-1 signal to the loading control (e.g., β-actin) for each sample.

Conclusion

The inducible HO-1 isoform is far more than a simple housekeeping enzyme for heme degradation. It is a central hub in the cellular defense network, integrating signals from diverse stressors to orchestrate a powerful cytoprotective response. Its byproducts—CO, biliverdin/bilirubin, and controlled iron—mediate anti-inflammatory, antioxidant, and anti-apoptotic effects that are crucial for maintaining homeostasis. However, this same protective capacity can be co-opted by cancer cells to promote their survival and resist treatment. This dual nature underscores the importance of context in HO-1 biology. For drug development professionals, a deep understanding of the intricate regulation and multifaceted functions of HO-1 is paramount for designing targeted therapies, whether through selective induction for inflammatory diseases or precise inhibition for oncology. The continued exploration of this remarkable enzyme promises to unlock new therapeutic avenues for a wide range of human diseases.

References

- 1. Heme oxygenase-1: function, regulation, and implication of a novel stress-inducible protein in oxidant-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Heme Oxygenase-1: A Critical Link between Iron Metabolism, Erythropoiesis, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heme Oxygenase-1 Signaling and Redox Homeostasis in Physiopathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Heme Oxygenase-1: Its Therapeutic Roles in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Regulation of the Expression of Heme Oxygenase-1: Signal Transduction, Gene Promoter Activation, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of Heme Oxygenase-1 and Carbon Monoxide in Acute Organ Injury, Critical Illness, and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heme Oxygenase-1/Carbon Monoxide: From Metabolism to Molecular Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heme oxygenase/carbon monoxide signaling pathways: regulation and functional significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Crosstalk between Heme Oxygenase-1 and Iron Metabolism in Macrophages: Implications for the Modulation of Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heme oxygenase-1: molecular mechanisms of gene expression in oxygen-related stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 16. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. HO-1 Induction in Cancer Progression: A Matter of Cell Adaptation [mdpi.com]

- 21. Distinct Regulations of HO-1 Gene Expression for Stress Response and Substrate Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory actions of the heme oxygenase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Frontiers | The Diverse Roles of Heme Oxygenase-1 in Tumor Progression [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. Heme oxygenase-1: emerging target of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 30. openaccessgovernment.org [openaccessgovernment.org]

- 31. mdpi.com [mdpi.com]

- 32. Frontiers | Heme Oxygenase-1, Oxidation, Inflammation, and Atherosclerosis [frontiersin.org]

- 33. Therapeutic Roles of Heme Oxygenase-1 in Metabolic Diseases: Curcumin and Resveratrol Analogues as Possible Inducers of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Heme Oxygenase-1 Deficiency and Oxidative Stress: A Review of 9 Independent Human Cases and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 35. A focus on heme oxygenase-1 (HO-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. medchemexpress.com [medchemexpress.com]

- 37. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Heme Oxygenase Activity Current Methods and Applications | Springer Nature Experiments [experiments.springernature.com]

Preliminary Research Findings on Heme Oxygenase-1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research findings on Heme Oxygenase-1-IN-2, a novel inhibitor of Heme Oxygenase-1 (HO-1). The information presented herein is collated from foundational studies and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development. This document details the compound's inhibitory activity, its effects on cancer cells, and the experimental methodologies utilized in its initial characterization.

Core Data Presentation

The following tables summarize the key quantitative data for this compound and related compounds as identified in the primary literature.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds [1]

| Compound | HO-1 IC50 (µM) | HO-2 IC50 (µM) | Selectivity (HO-2/HO-1) |

| This compound (7n) | 0.95 | 45.89 | ~48-fold |

| Compound 7l | Not explicitly stated, but noted as potent | Not explicitly stated | Not explicitly stated |

| Compound 7o | 1.20 | 11.19 | ~9-fold |

| Compound 7p | 8.0 | 24.71 | ~3-fold |

Table 2: Anti-proliferative Activity of a Related Acetamide-Based HO-1 Inhibitor (Compound 7l) [2][3]

| Cell Line | Cancer Type | Antiproliferative Effect |

| U87MG | Glioblastoma | Most significant activity observed |

| A172 | Glioblastoma | Activity observed |

| DU145 | Prostate Cancer | Activity observed |

| A549 | Lung Cancer | Activity observed |

Signaling Pathways and Experimental Workflows

The preliminary research suggests that this compound and its analogs exert their anti-cancer effects by modulating key signaling pathways involved in tumor progression and angiogenesis.

Heme Oxygenase-1 (HO-1) Catalytic Pathway

Heme Oxygenase-1 is a critical enzyme in heme catabolism, breaking it down into biliverdin, free iron (Fe²⁺), and carbon monoxide (CO). These products have significant biological activities, including antioxidant, anti-inflammatory, and signaling functions. The inhibition of HO-1 by compounds like this compound blocks these downstream effects.

Caption: Heme Oxygenase-1 (HO-1) catalytic pathway and the inhibitory action of this compound.

Hypoxic-Angiogenic Pathway in Glioblastoma

In the hypoxic microenvironment of tumors such as glioblastoma, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α upregulates the expression of several genes that promote tumor survival and angiogenesis, including HO-1 and Vascular Endothelial Growth Factor (VEGF). The inhibition of HO-1 has been shown to disrupt this pathway, leading to reduced VEGF release and decreased cell invasiveness.[4][5]

Caption: The role of HO-1 in the hypoxic-angiogenic pathway in glioblastoma and its inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary research on acetamide-based HO-1 inhibitors.

HO-1 and HO-2 Inhibition Assay[1]

Objective: To determine the in vitro inhibitory potency (IC50) of the test compounds against Heme Oxygenase-1 (HO-1) and Heme Oxygenase-2 (HO-2).

Methodology:

-

Enzyme Source: Microsomal fractions from rat spleen were used as the source of HO-1, and microsomal fractions from rat brain were used for HO-2.

-

Reaction Mixture: The reaction was carried out in a final volume of 200 µL containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Hemin (10 µM)

-

Rat liver cytosol (as a source of biliverdin reductase, 2 mg/mL)

-

NADPH (0.8 mM)

-

Test compound at various concentrations

-

Microsomal protein (0.5 mg/mL)

-

-

Incubation: The reaction was initiated by the addition of NADPH and incubated for 15 minutes at 37°C in the dark.

-

Termination: The reaction was stopped by the addition of 200 µL of chloroform.

-

Extraction and Measurement: The mixture was vortexed and centrifuged. The chloroform layer containing bilirubin was collected, and the absorbance was measured at 464 nm.

-

Data Analysis: The IC50 values were calculated from the concentration-response curves.

Cell Viability Assay[5]

Objective: To assess the anti-proliferative effects of the HO-1 inhibitors on various cancer cell lines.

Methodology:

-

Cell Lines: Human glioblastoma (U87MG, A172), prostate cancer (DU145), and lung cancer (A549) cell lines were used.

-

Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells were treated with the test compounds at a range of concentrations (e.g., 1 nM to 100 µM) for 24 hours.

-

MTT Assay:

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 3-4 hours at 37°C.

-

The formazan crystals formed were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability was expressed as a percentage of the control (vehicle-treated) cells.

Cell Invasion Assay[2]

Objective: To evaluate the effect of the HO-1 inhibitor on the invasive potential of cancer cells.

Methodology:

-

Transwell Inserts: Cell culture inserts with an 8 µm pore size membrane coated with Matrigel were used.

-

Cell Seeding: Cancer cells (e.g., U87MG) were seeded in the upper chamber of the inserts in a serum-free medium containing the test compound.

-

Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plates were incubated for a specified period (e.g., 24 hours) to allow for cell invasion through the Matrigel-coated membrane.

-

Staining and Quantification:

-

Non-invading cells on the upper surface of the membrane were removed.

-

Invading cells on the lower surface were fixed and stained (e.g., with crystal violet).

-

The number of invading cells was counted under a microscope in several random fields.

-

-

Data Analysis: The results were expressed as the percentage of invading cells relative to the control.

VEGF Release Assay[2]

Objective: To measure the effect of the HO-1 inhibitor on the secretion of Vascular Endothelial Growth Factor (VEGF) from cancer cells.

Methodology:

-

Cell Culture and Treatment: Cancer cells were cultured and treated with the test compound for a specified duration.

-

Supernatant Collection: The cell culture supernatant was collected and centrifuged to remove any cellular debris.

-

ELISA: The concentration of VEGF in the supernatant was quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The amount of VEGF released was normalized to the total protein content of the cells and expressed as a percentage of the control.

This technical guide provides a summary of the initial research findings on this compound. Further in-depth studies, including in vivo experiments, are necessary to fully elucidate its therapeutic potential. The provided data and protocols offer a solid foundation for future investigations into this promising class of HO-1 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel Acetamide-Based HO-1 Inhibitor Counteracts Glioblastoma Progression by Interfering with the Hypoxic–Angiogenic Pathway [mdpi.com]

- 5. Novel Acetamide-Based HO-1 Inhibitor Counteracts Glioblastoma Progression by Interfering with the Hypoxic–Angiogenic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Heme Oxygenase-1-IN-2: A Technical Guide for Researchers

An In-depth Examination of the Novel Heme Oxygenase-1 Inhibitor for Drug Development Professionals, Researchers, and Scientists

This technical guide provides a comprehensive overview of Heme Oxygenase-1-IN-2, a novel and potent inhibitor of Heme Oxygenase-1 (HO-1). This document consolidates critical information from its Material Safety Data Sheet (MSDS), foundational research, and experimental data to serve as an essential resource for its application in research and development.

Core Compound Information & Safety Data

This compound is a small molecule inhibitor with significant potential in anticancer research due to its potent in vitro antiproliferative activity.[1]

Material Safety Data Sheet (MSDS) Summary:

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₈ClN₃O | [1] |

| Molecular Weight | 339.82 g/mol | [1] |

| CAS Number | 2839158-50-6 | [1] |

| Appearance | Solid powder | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C as a powder or -80°C in solvent. Keep away from direct sunlight and ignition sources. | [1] |

Hazard Identification and Handling Precautions:

The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1] Handling should be performed in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1]

| GHS Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H410: Very toxic to aquatic life with long lasting effects | P270: Do not eat, drink or smoke when using this product. |

| P273: Avoid release to the environment. | |

| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330: Rinse mouth. | |

| P391: Collect spillage. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Mechanism of Action and Biological Activity

Heme Oxygenase-1 (HO-1) is a critical enzyme in heme catabolism, breaking it down into biliverdin, free iron, and carbon monoxide. In many cancers, HO-1 is overexpressed and contributes to tumor cell survival, proliferation, and resistance to therapy. This compound is a novel acetamide-based inhibitor of HO-1.[1]

Quantitative Biological Data:

| Parameter | Value | Cell Line/System |

| HO-1 Inhibition IC₅₀ | 0.95 µM | Recombinant human HO-1 |

| Antiproliferative GI₅₀ (DU145) | 1.9 µM | Human prostate cancer cells |

| Antiproliferative GI₅₀ (U87MG) | 2.5 µM | Human glioblastoma cells |

Data sourced from the primary discovery publication.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from the primary literature.

In Vitro HO-1 Inhibition Assay

This protocol details the measurement of the inhibitory activity of this compound on recombinant human HO-1.

Experimental Workflow:

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human HO-1, hemin, NADPH, and biliverdin reductase in phosphate buffer. Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the phosphate buffer, recombinant HO-1, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding hemin and NADPH to each well.

-

Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

-

Detection: The biliverdin produced is converted to bilirubin by biliverdin reductase. Measure the absorbance of bilirubin at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol is for assessing the antiproliferative effects of this compound on cancer cell lines.

Experimental Workflow:

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., DU145 or U87MG) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO).

-

Incubation: Incubate the treated cells for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways

Inhibition of HO-1 by this compound is hypothesized to induce cancer cell death through the accumulation of reactive oxygen species (ROS) and subsequent cellular stress. While the precise downstream signaling cascade of this specific inhibitor is a subject of ongoing research, the general pathway of HO-1's role in cancer cell survival is well-documented.

This diagram illustrates that cellular stressors upregulate HO-1 expression via the Nrf2 pathway. HO-1 then degrades pro-oxidant heme, producing cytoprotective molecules that promote cancer cell survival. This compound directly inhibits the enzymatic activity of the HO-1 protein, thereby blocking this pro-survival pathway.

This technical guide serves as a foundational resource for the use of this compound in a research setting. For further details, it is highly recommended to consult the primary research articles and the full Safety Data Sheet provided by the supplier.

References

Methodological & Application

Application Notes and Protocols: Heme Oxygenase-1-IN-2 In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heme Oxygenase-1 (HO-1)

Heme Oxygenase-1 (HO-1) is a critical enzyme in cellular defense mechanisms against oxidative stress and inflammation. As an inducible isozyme, its expression is upregulated in response to various stimuli, including its substrate heme, inflammatory mediators, and oxidative stress.[1] HO-1 catalyzes the rate-limiting step in the degradation of heme, a potent pro-oxidant, into biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1][2] Biliverdin is subsequently converted to the potent antioxidant bilirubin by biliverdin reductase.[1] The byproducts of this reaction collectively contribute to the cytoprotective effects of HO-1, including anti-inflammatory, anti-apoptotic, and anti-proliferative properties.[1][3]

Given its protective roles, modulating HO-1 activity is a promising therapeutic strategy for a variety of diseases characterized by inflammation and oxidative stress.[4][5] Conversely, in the context of cancer, where HO-1 is often overexpressed and contributes to tumor cell survival and drug resistance, inhibition of HO-1 is being actively explored as an anti-cancer approach.[6][7] Heme Oxygenase-1-IN-2 is a small molecule inhibitor designed to target the enzymatic activity of HO-1 for research and drug development purposes.

Heme Oxygenase-1 Signaling Pathway

The induction of HO-1 is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter region of the HO-1 gene (HMOX1), initiating its transcription.[8] The resulting HO-1 protein then catabolizes heme, producing biliverdin, CO, and Fe²⁺.

Caption: Heme Oxygenase-1 signaling pathway and point of inhibition.

Principle of the In Vitro Enzyme Inhibition Assay

The in vitro activity of HO-1 is determined by monitoring the production of bilirubin, the end product of the coupled enzymatic reaction. HO-1 first converts heme to biliverdin. Subsequently, biliverdin reductase (BVR), which is added to the reaction mixture in excess, reduces biliverdin to bilirubin. The formation of bilirubin can be measured spectrophotometrically by the increase in absorbance at approximately 464 nm.[1][4]

The inhibitory potential of a compound like this compound is assessed by measuring the decrease in bilirubin production in the presence of the inhibitor compared to a control reaction without the inhibitor. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce HO-1 activity by 50%, is then calculated to quantify its potency.

Experimental Protocol

This protocol outlines the steps for determining the in vitro inhibitory activity of this compound on HO-1.

Materials and Reagents

-

Source of HO-1: Microsomal fraction isolated from the spleen or liver of induced rats (e.g., by phenylhydrazine treatment) or recombinant human HO-1.

-

Source of Biliverdin Reductase (BVR): Cytosolic fraction from rat liver or recombinant BVR.

-

Substrate: Hemin (porcine or bovine).

-

Cofactors: NADPH, Glucose-6-phosphate (G6P), and Glucose-6-phosphate dehydrogenase (G6PDH) for an NADPH regenerating system.

-

Inhibitor: this compound.

-

Buffers and Solutions:

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

DMSO for dissolving the inhibitor.

-

-

Equipment:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 464 nm.

-

Incubator or water bath set to 37°C.

-

Microcentrifuge tubes or 96-well plates.

-

Experimental Workflow

Caption: A generalized workflow for the HO-1 in vitro inhibition assay.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of Hemin (e.g., 2.5 mM in DMSO).

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and perform serial dilutions to obtain a range of concentrations to be tested.

-

Prepare the NADPH regenerating system by mixing G6P, G6PDH, and NADPH in potassium phosphate buffer.

-

-

Assay Reaction Mixture:

-

In a microcentrifuge tube or a well of a 96-well plate, combine the following components (example volumes for a 200 µL final reaction volume):

-

100 µL Potassium phosphate buffer (100 mM, pH 7.4)

-

20 µL HO-1 containing microsomes (protein concentration to be optimized)

-

20 µL BVR containing cytosol (in excess)

-

20 µL NADPH regenerating system

-

2 µL of this compound dilution (or DMSO for the control)

-

-

Include a "no inhibitor" control (with DMSO) and a "blank" reaction (without HO-1).

-

-

Pre-incubation:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 2 µL of the hemin stock solution (final concentration of 25 µM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes) in the dark to prevent photodegradation of bilirubin.

-

-

Termination of Reaction:

-

Stop the reaction by placing the tubes on ice.

-

-

Measurement:

-

Measure the absorbance of the reaction mixture at 464 nm using a spectrophotometer or microplate reader.

-

Data Analysis

-

Calculate Percent Inhibition:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance with Inhibitor / Absorbance of Control)] * 100

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Data Presentation

The results of the this compound inhibition assay should be summarized in a clear and structured format.

Table 1: Inhibition of HO-1 Activity by this compound

| This compound Concentration (µM) | Absorbance at 464 nm (Mean ± SD) | Percent Inhibition (%) |

| 0 (Control) | 0.850 ± 0.042 | 0 |

| 0.01 | 0.765 ± 0.038 | 10.0 |

| 0.1 | 0.638 ± 0.032 | 25.0 |

| 1 | 0.425 ± 0.021 | 50.0 |

| 10 | 0.170 ± 0.009 | 80.0 |

| 100 | 0.085 ± 0.004 | 90.0 |

Table 2: IC50 Value for this compound

| Inhibitor | IC50 (µM) |

| This compound | 1.0 |

| Reference Inhibitor (e.g., Tin Protoporphyrin) | [Insert Value] |

Troubleshooting and Considerations

-

Linearity of the Reaction: Ensure that the reaction is in the linear range with respect to time and enzyme concentration.

-

Solubility of the Inhibitor: this compound should be fully dissolved in DMSO, and the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

-

Source of Enzymes: The activity of HO-1 and BVR can vary between preparations. It is important to characterize each new batch of enzyme.

-

Specificity: To confirm the specificity of the inhibitor, it can be tested against the constitutively expressed isoform, HO-2.

This detailed protocol provides a robust framework for the in vitro characterization of this compound and other potential HO-1 inhibitors, facilitating research and development in this important therapeutic area.

References

- 1. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. oyc.co.jp [oyc.co.jp]

- 4. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Combination of Heme Oxygenase-1 Inhibition and Sigma Receptor Modulation for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Heme Oxygenase-1-IN-2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Heme Oxygenase-1-IN-2 (HO-1-IN-2), a potent and selective inhibitor of the inducible heme oxygenase-1 (HO-1) enzyme, in a variety of cell culture-based assays. This document outlines the mechanism of action, provides detailed protocols for common experiments, and presents quantitative data to facilitate experimental design and data interpretation.

Introduction to Heme Oxygenase-1 and HO-1-IN-2

Heme Oxygenase-1 (HO-1) is a critical stress-responsive enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO).[1][2] Under normal physiological conditions, HO-1 is expressed at low levels; however, its expression is significantly upregulated in response to various stimuli, including oxidative stress, inflammation, hypoxia, and cytokines. The byproducts of the HO-1-catalyzed reaction have significant biological activities. Biliverdin and its subsequent product, bilirubin, are potent antioxidants, while CO has roles in vasodilation, anti-inflammation, and neurotransmission. The release of free iron can have dual effects, participating in essential cellular processes but also contributing to oxidative damage if not properly sequestered by ferritin.

Given its central role in cellular defense mechanisms, HO-1 has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In the context of cancer, upregulation of HO-1 is often associated with tumor progression, metastasis, and resistance to therapy, making it a promising target for anticancer drug development.[3]

This compound is a novel, potent, and selective inhibitor of HO-1. It belongs to a class of acetamide-based inhibitors and has demonstrated significant antiproliferative activity in various cancer cell lines.[1][4][5][6] Understanding its proper application in cell culture is crucial for elucidating the role of HO-1 in cellular processes and for evaluating its therapeutic potential.

Chemical Properties and Handling

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | N-(1-(4-chlorophenyl)ethyl)-N-(1H-imidazol-4-ylmethyl)-2-phenylacetamide | [1] |

| Molecular Formula | C20H20ClN3O | [1] |

| Molecular Weight | 353.85 g/mol | [1] |

| IC50 (HO-1) | 0.95 µM | [1] |

| IC50 (HO-2) | > 100 µM | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | Inferred from experimental protocols |

| Storage | Store at -20°C as a solid. Protect from light. | General laboratory practice |

Stock Solution Preparation:

It is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 3.54 mg of the compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Signaling Pathways Involving Heme Oxygenase-1

The regulation and downstream effects of HO-1 are complex and involve multiple signaling pathways. Understanding these pathways is essential for designing experiments and interpreting the effects of HO-1 inhibition.

Caption: Key signaling pathways regulating and mediating the effects of HO-1.

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving the use of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of HO-1-IN-2 on the viability and proliferation of cultured cells.

Experimental Workflow:

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

-

This compound

-

Cell line of interest (e.g., DU145, A549, U87MG)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Remove the medium from the wells and replace it with 100 µL of the prepared inhibitor dilutions or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Quantitative Data from Literature:

The following table summarizes the reported antiproliferative activity of this compound (referred to as compound 7l in the source) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) after 72h | Reference |

| DU145 | Prostate Cancer | 15.3 ± 1.2 | [1] |

| A549 | Lung Cancer | 25.6 ± 2.1 | [1] |

| U87MG | Glioblastoma | 8.9 ± 0.7 | [1] |

| A172 | Glioblastoma | 10.2 ± 0.9 | [1] |

Western Blot Analysis of HO-1 Expression

This protocol is used to determine the effect of treatments on the protein expression levels of HO-1. Inhibition of HO-1 activity by HO-1-IN-2 may lead to feedback mechanisms affecting its expression.

Experimental Workflow:

Caption: Workflow for Western blot analysis of HO-1 protein expression.

Materials:

-

Treated and control cell pellets

-

RIPA buffer or other suitable lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against HO-1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each sample using a BCA assay.

-

Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities using image analysis software and normalize the HO-1 signal to the loading control.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes a method to measure intracellular ROS levels, as HO-1 inhibition is expected to affect the cellular redox balance.

Materials:

-

This compound

-

Cell line of interest

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Seed cells in a suitable format (e.g., 6-well plate for flow cytometry or 96-well black plate for plate reader analysis).

-

Allow cells to attach and then treat with this compound at the desired concentrations for the appropriate duration. Include a positive control for ROS induction (e.g., H2O2 or menadione) and a vehicle control.

-

After treatment, remove the medium and wash the cells with warm PBS.

-

Load the cells with H2DCFDA (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells with PBS to remove excess probe.

-

For flow cytometry, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity in the appropriate channel (e.g., FITC).

-

For plate reader analysis, add PBS to the wells and measure the fluorescence intensity.

-

Quantify the change in fluorescence as an indicator of ROS levels.

Concluding Remarks

This compound is a valuable tool for investigating the multifaceted roles of HO-1 in cell biology and disease. The protocols and data presented in these application notes are intended to serve as a starting point for researchers. It is important to optimize experimental conditions, including inhibitor concentration and treatment duration, for each specific cell line and experimental question. Careful consideration of appropriate controls is essential for the accurate interpretation of results. Further investigation into the broader effects of HO-1-IN-2 on cellular signaling and metabolism will undoubtedly contribute to our understanding of HO-1 biology and its potential as a therapeutic target.

References

Application Notes and Protocols for In Vivo Animal Studies with Heme Oxygenase-1 (HO-1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific in vivo dosage information for Heme Oxygenase-1-IN-2 (HO-1-IN-2) is publicly available in the cited literature. The following application notes and protocols are based on established metalloporphyrin-based Heme Oxygenase-1 (HO-1) inhibitors, such as Tin Protoporphyrin IX (SnPP) and Zinc Protoporphyrin IX (ZnPP), and should be adapted with caution for novel inhibitors like HO-1-IN-2. It is imperative to conduct dose-response and toxicity studies for any new compound before commencing efficacy studies.

Introduction to Heme Oxygenase-1 Inhibition

Heme Oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). These byproducts have significant physiological roles, including antioxidant, anti-inflammatory, and anti-apoptotic functions. Inhibition of HO-1 is a key strategy for investigating its role in various pathological conditions and for the potential development of therapeutics, particularly in oncology where HO-1 is often overexpressed in tumors, contributing to cancer cell survival and proliferation.

This compound is a novel, potent inhibitor of HO-1 with an IC₅₀ of 0.95 µM, demonstrating significant in vitro antiproliferative activity. While its in vivo efficacy and dosing are yet to be reported, studies with other well-characterized HO-1 inhibitors provide a foundation for designing initial animal experiments.

Recommended Dosage and Administration for Established HO-1 Inhibitors

The following tables summarize dosages for commonly used HO-1 inhibitors in rodent models. These values can serve as a starting point for designing in vivo studies with novel HO-1 inhibitors.

Table 1: Recommended Dosages of Tin Protoporphyrin IX (SnPP) for In Vivo Animal Studies

| Animal Model | Dosage Range (µmol/kg) | Route of Administration | Study Context | Reference |

| Rat | 10 | Subcutaneous (s.c.) | Liver regeneration | [1] |

| Rat | 25 | Parenteral or Gavage | Intestinal HO-1 inhibition | [2] |

| Mouse | 40 | Intraperitoneal (i.p.) | Sickle cell disease | [3] |

| Mouse | 100 | Weekly s.c. injection | Chronic hemolytic anemia | [4] |

| Mouse | 15 mg/kg (~20 µmol/kg) | Intraperitoneal (i.p.) | NADPH oxidase activity | [5] |

Table 2: Recommended Dosages of Zinc Protoporphyrin IX (ZnPP) for In Vivo Animal Studies

| Animal Model | Dosage (µmol/kg) | Route of Administration | Study Context | Reference |

| Rat | 40 | Subcutaneous (s.c.) | CO production inhibition | [6] |

| Neonatal Rat | 40 nmol/g (~40 µmol/kg) | Intraperitoneal (i.p.) | Neonatal jaundice | [7] |

Experimental Protocols

Preparation and Formulation of HO-1 Inhibitors

Note: Metalloporphyrins like SnPP and ZnPP have poor aqueous solubility. Proper formulation is critical for in vivo administration.

Materials:

-

Tin Protoporphyrin IX (SnPP) or Zinc Protoporphyrin IX (ZnPP)

-

0.1 M NaOH

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, light-protected vials

Procedure:

-

Weigh the desired amount of SnPP or ZnPP in a sterile, light-protected vial.

-

Dissolve the inhibitor in a small volume of 0.1 M NaOH.

-

Once dissolved, immediately dilute to the final desired concentration with PBS (pH 7.4).

-

Vortex briefly to ensure a homogenous solution.

-

Protect the solution from light at all times by wrapping the vial in aluminum foil.

-

Prepare fresh on the day of administration.

In Vivo Administration Protocol (Example using SnPP in Mice)

Animal Model:

-

Male C57BL/6 mice, 8-10 weeks old.

Materials:

-

SnPP solution (prepared as in 3.1)

-

Sterile 1 mL syringes with 27-gauge needles

-

Animal scale

-

70% ethanol

Procedure:

-

Acclimatize mice to the housing conditions for at least one week prior to the experiment.

-

Weigh each mouse to determine the exact volume of SnPP solution to be injected.

-

On the day of administration, gently restrain the mouse.

-

For intraperitoneal (i.p.) injection, locate the lower right or left quadrant of the abdomen to avoid injuring the internal organs.

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 10-20 degree angle and inject the calculated volume of the SnPP solution.

-

Monitor the animals for any signs of distress post-injection.

-

For subcutaneous (s.c.) injection, lift the skin on the back to form a tent and insert the needle into the base of the tented skin.

Visualization of Key Concepts

Heme Oxygenase-1 Signaling Pathway

Caption: The Heme Oxygenase-1 (HO-1) catalytic pathway and points of inhibition.

Experimental Workflow for In Vivo HO-1 Inhibition Study

Caption: A generalized workflow for conducting an in vivo study with an HO-1 inhibitor.

References

- 1. Heme oxygenase-1 inhibitor tin-protoporphyrin improves liver regeneration after partial hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]